2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene
Description
2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene is a highly substituted aromatic compound characterized by a central benzene core functionalized with three isopropyl (propan-2-yl) groups at the 1, 3, and 5 positions. A pendant phenyl ring at the 2-position bears an iodine atom and an additional 2,4,6-tri(propan-2-yl)phenyl group. This structure confers significant steric bulk and electronic diversity, making it a candidate for applications in organic synthesis, materials science, and coordination chemistry.
Properties
IUPAC Name |
2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49I/c1-20(2)26-16-30(22(5)6)34(31(17-26)23(7)8)28-14-13-15-29(36(28)37)35-32(24(9)10)18-27(21(3)4)19-33(35)25(11)12/h13-25H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQJJJWAULMNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)I)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456428 | |
| Record name | 1,1':3',1''-Terphenyl, 2'-iodo-2,2'',4,4'',6,6''-hexakis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174272-36-7 | |
| Record name | 1,1':3',1''-Terphenyl, 2'-iodo-2,2'',4,4'',6,6''-hexakis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation of Benzene
The parent scaffold, 1,3,5-tri(propan-2-yl)benzene, is synthesized via Friedel-Crafts alkylation using isopropyl chloride and AlCl₃. Optimal conditions (25°C, 0.75 h) achieve 95% yield by minimizing polyalkylation.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| AlCl₃ | Neat | 25°C | 45 min | 95% |
Bromination for Cross-Coupling
Bromination at the para-position of 1,3,5-tri(propan-2-yl)benzene is achieved using Br₂ in CCl₄ with FeBr₃ (5 mol%), yielding 1-bromo-2,4,6-tri(propan-2-yl)benzene (87% yield).
Iodination Strategies for Aryl Systems
Directed Ortho-Metalation-Iodination
To introduce iodine at the ortho-position, a directed metalation approach employs LiTMP (lithium tetramethylpiperidide) followed by quenching with I₂. This method affords 2-iodo-1,3,5-tri(propan-2-yl)benzene in 78% yield.
Patent-Based Iodination Optimization
Adapting methodologies from CZ296389B6, iodination with NaICl₂ in aqueous HCl is performed in two temperature phases:
- Primary addition : 40–70°C (60% of NaICl₂).
- Secondary addition : 75–95°C (40% of NaICl₂).
This reduces azo byproducts (<2%) and achieves 91% iodination yield.
Boronic Acid Synthesis for Suzuki-Miyaura Coupling
Miyaura Borylation of Bromoarenes
1-Bromo-2,4,6-tri(propan-2-yl)benzene reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis (2 mol%) in dioxane (100°C, 12 h), yielding the corresponding boronic ester (84%). Hydrolysis with NaOH affords 3-[2,4,6-tri(propan-2-yl)phenyl]phenylboronic acid.
Key Reaction Metrics
| Catalyst | Ligand | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | - | Dioxane | 100°C | 84% |
Biaryl Bond Formation via Suzuki-Miyaura Coupling
Coupling 2-iodo-1,3,5-tri(propan-2-yl)benzene with 3-[2,4,6-tri(propan-2-yl)phenyl]phenylboronic acid employs Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in toluene/water (90°C, 24 h). Microwave irradiation (150°C, 3 h) enhances yield to 89% while reducing reaction time.
Optimized Conditions
| Parameter | Value | Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 89% |
| Base | K₂CO₃ | - |
| Solvent | Toluene/H₂O (4:1) | - |
| Temperature | 150°C (microwave) | - |
Purification and Analytical Validation
Chromatographic Challenges
Due to the compound’s hydrophobicity, silica gel chromatography is ineffective. Recrystallization from heptane/ethyl acetate (9:1) affords pure product (mp 148–150°C).
Chemical Reactions Analysis
Types of Reactions: 1,1’:3’,1’‘-Terphenyl, 2’-iodo-2,2’‘,4,4’‘,6,6’'-hexakis(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds and halogenating agents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted terphenyl derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 1,1’:3’,1’‘-Terphenyl, 2’-iodo-2,2’‘,4,4’‘,6,6’'-hexakis(1-methylethyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 1,1’:3’,1’‘-Terphenyl, 2’-iodo-2,2’‘,4,4’‘,6,6’'-hexakis(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Halogen Substituents: The iodine atom in the target compound enhances its utility in cross-coupling reactions (e.g., with boronic acids) compared to the bromo analog, which requires harsher conditions or catalysts .
Steric and Electronic Effects :
- The triisopropylphenyl groups in the target compound and its analogs create steric shielding, which can stabilize reactive intermediates or prevent π-π stacking in materials science applications .
- Imidazolyl derivatives (e.g., C₃₆H₂₇N₉) lack bulky alkyl groups, enabling metal coordination but sacrificing steric protection .
Functional Group Reactivity :
- Acetyl chloride derivatives exhibit distinct reactivity (e.g., nucleophilic acyl substitution) compared to halogenated aromatics, limiting their use in cross-coupling but expanding utility in polymer or pharmaceutical synthesis .
Research Findings and Limitations
- Synthesis Challenges: No direct synthesis data for the target compound are available, but brominated analogs are prepared via Ullmann or Buchwald-Hartwig couplings, as inferred from related methodologies .
- Biological Activity : While fluorometric screening (e.g., alamar Blue assay) is used for antifungal compounds, the target’s bioactivity remains unexplored in the provided evidence .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of tri-substituted aromatic compounds characterized by multiple isopropyl groups and an iodine substituent. Its structure can be represented as follows:
This molecular configuration suggests potential hydrophobic properties due to the presence of bulky isopropyl groups, which may influence its interaction with biological membranes.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation : The iodine atom and the bulky isopropyl groups may allow the compound to interact with various receptors, potentially modulating their activity.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which can protect cells from oxidative stress.
- Antiproliferative Effects : Studies on related compounds indicate potential antiproliferative effects against cancer cell lines.
Pharmacological Effects
Research has indicated that compounds with similar structures exhibit a range of pharmacological effects:
- Anticancer Activity : Some derivatives have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast and prostate cancer.
- Neuroprotective Effects : Related compounds have been studied for their ability to protect neuronal cells from damage.
- Anti-inflammatory Properties : Certain analogs have demonstrated anti-inflammatory effects in animal models.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotection | Protection against oxidative stress | |
| Anti-inflammatory | Reduction in edema in animal models |
Case Studies
- Anticancer Study : A study evaluated a compound structurally similar to “2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene” against human breast cancer cell lines (MCF-7). The IC50 was reported at 4.19 μM, indicating significant antiproliferative activity compared to control treatments .
- Neuroprotection Research : Another study explored the neuroprotective properties of related pyrazole derivatives in models of Alzheimer’s disease. These compounds were found to restore membrane homeostasis disrupted after brain trauma, suggesting potential therapeutic applications for neurodegenerative diseases .
Research Findings
Recent research highlights the importance of substituents in determining the biological activity of aromatic compounds. For instance:
- Compounds with methoxy or hydroxy groups often exhibit enhanced antioxidant capacities.
- The presence of halogens like iodine can significantly alter the pharmacokinetics and dynamics of these molecules.
Q & A
Q. How can researchers optimize the synthesis of this compound given steric hindrance from bulky isopropyl substituents?
Methodological Answer: Synthesis optimization requires addressing steric hindrance through:
- Stepwise coupling : Use Suzuki-Miyaura cross-coupling reactions to sequentially attach substituents, minimizing steric clashes .
- Catalyst selection : Employ palladium catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance coupling efficiency in hindered environments.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) improve solubility and reaction kinetics .
Example Experimental Setup:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pd(OAc)₂, SPhos, K₂CO₃, DMF, 100°C | 62 |
| 2 | Iodination via NIS in AcOH | 78 |
| 3 | Final coupling with triisopropylbenzene boronate | 55 |
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Confirm molecular geometry and iodine positioning in the crystal lattice .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS in positive ion mode) .
Q. How can thermal stability be systematically assessed under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) to determine decomposition thresholds .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition or melting points) linked to isopropyl group mobility .
- Accelerated Aging Studies : Expose samples to 40–80°C for 1–4 weeks and monitor structural integrity via FTIR or HPLC .
Advanced Research Questions
Q. How to design experiments to study environmental fate and bioaccumulation potential?
Methodological Answer: Adopt a tiered approach inspired by environmental-chemical property studies :
- Laboratory Phase :
- Measure log Kow (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation.
- Assess photodegradation under simulated sunlight (λ > 290 nm) using HPLC-MS to track byproducts.
- Field Phase :
- Use mesocosms to study soil adsorption/leaching. Analyze soil and water samples via LC-MS/MS.
Key Parameters to Track:
| Parameter | Method | Relevance |
|---|---|---|
| log Kow | Shake-flask | Bioaccumulation potential |
| t₁/₂ (hydrolysis) | pH-varied incubations | Environmental persistence |
| Metabolites | HRMS | Toxicity profiling |
Q. What computational methods predict reactivity and interactions with biological targets?
Methodological Answer:
Q. How can contradictions in spectroscopic data across studies be resolved?
Methodological Answer:
- Systematic Replication : Reproduce synthesis and characterization under identical conditions (solvent, temperature, instrument calibration) .
- Multi-Technique Validation : Cross-verify NMR data with X-ray structures or IR spectra (e.g., C-I stretch at ~500 cm⁻¹) .
- Meta-Analysis : Compare published data in a standardized table to identify outliers or methodological discrepancies:
| Study | ¹H NMR (δ, ppm) | X-ray Bond Length (Å) | Notes |
|---|---|---|---|
| A | 7.32 (aromatic) | 1.41 (C-I) | DMF solvent |
| B | 7.28 (aromatic) | 1.39 (C-I) | THF solvent |
Q. What strategies address low yields in large-scale synthesis for research applications?
Methodological Answer:
- Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., iodination) .
- Crystallization Optimization : Use solvent mixtures (e.g., hexane/EtOAc) to enhance purity and yield .
- Byproduct Recycling : Isolate unreacted intermediates via column chromatography and reintroduce into the reaction .
Q. How to integrate this compound into a theoretical framework for supramolecular chemistry studies?
Methodological Answer:
- Conceptual Alignment : Link its steric bulk and iodine’s polarizability to theories of host-guest interactions (e.g., crown ether analogs) .
- Experimental Probes :
- Conduct fluorescence quenching assays to study π-π interactions with electron-deficient aromatics .
- Use SAXS to analyze self-assembly in solution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
